molecular formula C13H14N4S B12657085 N,N'-Bis(4-methyl-2-pyridinyl)thiourea CAS No. 5440-92-6

N,N'-Bis(4-methyl-2-pyridinyl)thiourea

Cat. No.: B12657085
CAS No.: 5440-92-6
M. Wt: 258.34 g/mol
InChI Key: HFUVJZDKYWLESU-UHFFFAOYSA-N
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Description

N,N’-Bis(4-methyl-2-pyridinyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two pyridinyl groups attached to a central thiourea moiety, making it a versatile molecule with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(4-methyl-2-pyridinyl)thiourea typically involves the reaction of 4-methyl-2-pyridinylamine with thiophosgene or other thiocarbonyl reagents. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of N,N’-Bis(4-methyl-2-pyridinyl)thiourea can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(4-methyl-2-pyridinyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles such as amines or alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Halogenated pyridinyl derivatives, substituted thioureas

Scientific Research Applications

N,N’-Bis(4-methyl-2-pyridinyl)thiourea has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized as a corrosion inhibitor and in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N,N’-Bis(4-methyl-2-pyridinyl)thiourea involves its ability to form hydrogen bonds and coordinate with metal ions. This allows the compound to interact with various molecular targets, including enzymes and receptors. The thiourea moiety can stabilize transition states and facilitate catalytic processes, making it a valuable tool in both chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis(4-methyl-2-pyridinyl)thiourea stands out due to its specific substitution pattern on the pyridinyl rings, which imparts unique electronic and steric properties. This makes it particularly effective in certain catalytic and inhibitory applications compared to its analogs.

Properties

CAS No.

5440-92-6

Molecular Formula

C13H14N4S

Molecular Weight

258.34 g/mol

IUPAC Name

1,3-bis(4-methylpyridin-2-yl)thiourea

InChI

InChI=1S/C13H14N4S/c1-9-3-5-14-11(7-9)16-13(18)17-12-8-10(2)4-6-15-12/h3-8H,1-2H3,(H2,14,15,16,17,18)

InChI Key

HFUVJZDKYWLESU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=S)NC2=NC=CC(=C2)C

Origin of Product

United States

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